molecular formula C14H20N2O7S2 B14431688 O-Sulfo-L-tyrosyl-L-methionine CAS No. 80778-42-3

O-Sulfo-L-tyrosyl-L-methionine

Cat. No.: B14431688
CAS No.: 80778-42-3
M. Wt: 392.5 g/mol
InChI Key: AQZDSKRTFQPAPD-RYUDHWBXSA-N
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Description

O-Sulfo-L-tyrosyl-L-methionine is a compound that consists of a tyrosine residue that has been sulfated at the hydroxyl group and linked to a methionine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Methionine.

    Substitution: Products with different functional groups replacing the sulfate group on tyrosine.

Scientific Research Applications

O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • L-cysteine sulfinic acid
  • L-cysteic acid
  • L-homocysteine
  • L-homocysteine sulfinic acid
  • L-homocysteic acid
  • L-serine-O-sulfate
  • S-sulfo-L-cysteine

Uniqueness

O-Sulfo-L-tyrosyl-L-methionine is unique due to its specific combination of a sulfated tyrosine residue and a methionine residue. This combination allows it to participate in both sulfation and redox reactions, making it a valuable compound for studying protein modifications and signaling pathways.

Properties

CAS No.

80778-42-3

Molecular Formula

C14H20N2O7S2

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1

InChI Key

AQZDSKRTFQPAPD-RYUDHWBXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N

Origin of Product

United States

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